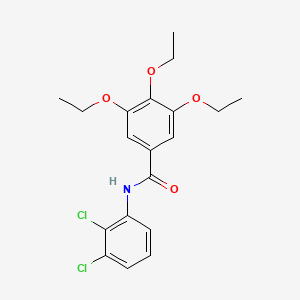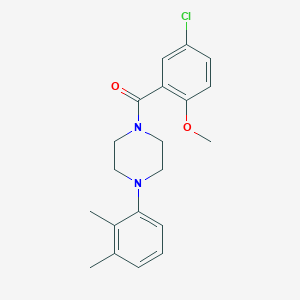![molecular formula C17H13FN2O3S2 B3733695 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3733695.png)
3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide, also known as FBA, is a synthetic compound that has shown potential as a tool for scientific research. FBA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide involves its interaction with various cellular targets. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to an increase in the acetylation of histones, which results in changes in gene expression. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has also been found to inhibit the activity of tubulin, a protein involved in cell division. Inhibition of tubulin leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has a variety of biochemical and physiological effects. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been found to induce apoptosis in cancer cells, inhibit inflammation, and have antifungal and antibacterial properties. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has also been found to inhibit angiogenesis, the formation of new blood vessels, which is important in the growth and spread of cancer cells. Additionally, 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been found to inhibit the activity of HDACs, which can lead to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has several advantages for use in lab experiments. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide is a synthetic compound that can be produced in high yields and purity, making it readily available for research. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has also been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide also has limitations. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has not been extensively studied in vivo, so its effects on whole organisms are not well understood. Additionally, 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has not been studied in clinical trials, so its potential for use in human medicine is not yet known.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide. One area of interest is in the study of cancer. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been found to inhibit the growth of cancer cells, but its effects on different types of cancer have not been extensively studied. Additionally, 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has not been studied in combination with other cancer treatments, so its potential for use in combination therapy is not yet known. Another area of interest is in the study of inflammation. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been found to have anti-inflammatory effects, but its effects on different types of inflammatory diseases have not been extensively studied. Additionally, 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has not been studied in clinical trials, so its potential for use in human medicine is not yet known.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been used in a variety of scientific research applications. One area of interest is in the study of cancer. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has also been shown to have anti-inflammatory effects, making it a potential tool for the treatment of inflammatory diseases. Additionally, 3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide has been found to have antifungal and antibacterial properties, making it a valuable tool for studying microbial infections.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S2/c1-25(22,23)13-7-8-14-15(10-13)24-17(19-14)20-16(21)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H,19,20,21)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVQYUPEVOGNEZ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3733613.png)
![7,8-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3733616.png)

![3-[(5-amino-1H-tetrazol-1-yl)imino]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B3733623.png)
![6-(difluoromethyl)-2-[3-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)phenyl]-4(3H)-pyrimidinone](/img/structure/B3733631.png)
![1-(1-cyclopropylethyl)-5-(1-ethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733634.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B3733660.png)
![5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3733666.png)
![1-(4-methoxyphenyl)-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3733671.png)


![3-allyl-5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3733690.png)
![3-(1H-indol-3-yl)-N-methyl-N-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl]propanamide](/img/structure/B3733702.png)
![2-[(phenylthio)methyl]-6-piperidin-3-ylpyrimidin-4(3H)-one](/img/structure/B3733710.png)